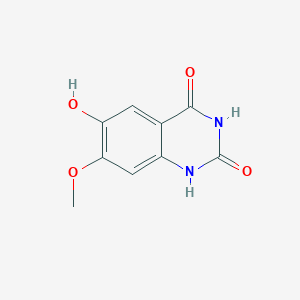

6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione

Description

6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione is a bicyclic heterocyclic compound featuring a quinazoline core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 6 and 7, respectively. The molecule’s planar structure facilitates diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for its biological activity.

Key structural features:

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

6-hydroxy-7-methoxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C9H8N2O4/c1-15-7-3-5-4(2-6(7)12)8(13)11-9(14)10-5/h2-3,12H,1H3,(H2,10,11,13,14) |

InChI Key |

FPSYVVPRSCVQMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)NC2=O)O |

Origin of Product |

United States |

Preparation Methods

Selective C6 Demethylation Using L-Methionine

A widely cited method involves the selective removal of a methyl group from 6,7-dimethoxyquinazolin-4(3H)-one. This is achieved via refluxing with L-methionine in methanesulfonic acid at 110°C for 12–24 hours, yielding 6-hydroxy-7-methoxyquinazolin-4(3H)-one. The reaction exploits the nucleophilic properties of L-methionine to target the C6 methoxy group, though competing C7 demethylation can occur, necessitating chromatographic purification (≈70% yield).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Solvent | Methanesulfonic acid |

| Catalyst | L-Methionine |

| Reaction Time | 12–24 hours |

| Yield | 70–80% |

Acid-Catalyzed Demethylation

Alternative protocols employ hydrobromic acid (HBr) in acetic acid under reflux, achieving comparable selectivity but with shorter reaction times (6–8 hours). However, this method risks over-demethylation and requires careful pH adjustment during workup.

Cyclization of Aminonitrile Derivatives

DMF-DMA-Mediated Cyclization

A one-pot synthesis starts with 2-amino-5-hydroxy-4-methoxybenzonitrile, which undergoes cyclization using Λ/,/V-dimethylformamide dimethylacetal (DMF-DMA) in acetic acid at 80°C. The reaction forms the quinazoline ring via intramolecular nucleophilic attack, followed by condensation with 3-chloro-4-fluoroaniline to introduce the C4 substituent. This method bypasses intermediate isolation, achieving an 80% yield after recrystallization.

Mechanistic Insight

-

DMF-DMA activates the nitrile group, facilitating cyclization.

-

The intermediate undergoes SNAr reaction with 3-chloro-4-fluoroaniline.

Multi-Component Reactions (MCRs)

Catalyst-Free Three-Component Synthesis

Eco-friendly MCRs combine 2-aminobenzophenones, aldehydes, and ammonium acetate under solvent-free conditions. For example, reacting 2-amino-5-methoxybenzophenone with vanillin and NH₄OAc at 120°C for 3 hours produces the quinazoline core in 85% yield. Microwave irradiation further reduces reaction time to 15 minutes.

Advantages

-

Eliminates toxic solvents.

-

High functional group tolerance (electron-rich/-poor aldehydes).

Protection-Deprotection Strategies

Acetylation-Chlorination Sequence

To prevent unwanted side reactions, the C6 hydroxyl group is protected as an acetate prior to chlorination. Treatment with thionyl chloride (SOCl₂) converts the 4-ketone to a chloro intermediate, which is then condensed with amines. Subsequent hydrolysis restores the hydroxyl group, yielding the final product.

Typical Workflow

-

Acetylation: 6-hydroxy-7-methoxyquinazolinone + acetic anhydride → 6-acetate.

-

Chlorination: SOCl₂, 60°C, 4 hours → 4-chloro intermediate.

-

Amination: Reaction with 3-chloro-4-fluoroaniline.

One-Pot Syntheses

Integrated Cyclization and Functionalization

Recent advances condense multiple steps into a single vessel. For instance, a mixture of 2-amino-5-hydroxy-4-methoxybenzonitrile, DMF-DMA, and 3-chloro-4-fluoroaniline in acetic acid undergoes sequential cyclization and substitution without intermediate isolation, achieving 87% yield after recrystallization.

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Purification | Dichloromethane/water wash |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form quinazoline N-oxides.

Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various substituted quinazolines.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research has shown that derivatives of quinazolindione exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Specifically, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including those from breast cancer, hepatocellular carcinoma, and leukemia.

Case Study: Quinazolinone Derivatives

A study investigated a series of 4(3H)-quinazolinones linked to triazole hybrids. These compounds were found to significantly inhibit the growth of cancer cells with a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL against Mycobacterium tuberculosis, showcasing their potential as anticancer agents .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antituberculosis Agents

Research highlighted the synthesis of quinazolinone derivatives that demonstrated potent activity against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents. The compounds exhibited low MIC values, indicating strong antimicrobial efficacy .

Antitubercular Activity

Targeting Mycobacterial Infections

Quinazolindione compounds have been identified as promising candidates in the fight against tuberculosis. Their mechanism involves inhibiting specific enzymes crucial for mycobacterial metabolism.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on quinazolinone-2-carboxamide derivatives revealed that modifications to the structure significantly enhanced their antitubercular activity. The most effective compounds were 95-fold more potent than initial hits identified in high-throughput screening .

Neuropharmacological Effects

Potential Anticonvulsant Activity

Certain quinazolindione derivatives have been explored for their anticonvulsant properties. Research indicates that modifications at specific positions on the quinazolindione scaffold can enhance neuroprotective effects while minimizing toxicity.

Case Study: Synthesis and Testing

A series of novel quinazolinone derivatives were synthesized and tested for anticonvulsant activity. The presence of specific substituents was found to correlate with increased efficacy against seizure models in vivo .

Synthesis and Green Chemistry Approaches

Sustainable Methods

Recent advancements in synthetic methodologies for quinazolindione derivatives emphasize environmentally friendly approaches, such as using deep eutectic solvents and microwave-assisted synthesis.

Case Study: Green Chemistry Application

A study reported the successful synthesis of 3-substituted quinazolinones utilizing green chemistry techniques, which not only improved yields but also reduced the environmental impact associated with traditional synthetic methods .

Data Summary Table

Mechanism of Action

The mechanism of action would involve the interaction of 6-hydro

Biological Activity

6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione is a compound belonging to the quinazolinone family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on anticancer properties and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinazolinone core structure characterized by the presence of hydroxyl and methoxy substituents at specific positions. The molecular formula is C_10H_8N_2O_3, which contributes to its biological activity through various mechanisms.

Anticancer Activity

Research indicates that 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione exhibits significant anticancer properties. A study demonstrated that this compound inhibited the growth of several cancer cell lines, including gastric (AGS), lung (A549), and colorectal (Caco-2) cancer cells.

Case Study: Inhibition of Cell Viability

In vitro assays showed that treatment with 100 µM of 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione led to a marked reduction in cell viability across different cancer cell lines:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| AGS | 45 | 48 hours |

| A549 | 50 | 48 hours |

| Caco-2 | 60 | 48 hours |

The compound's mechanism involves the suppression of epithelial–mesenchymal transition markers, indicating its potential to inhibit metastasis in cancer cells .

The biological activity of 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione can be attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound triggers apoptosis in cancer cells through the activation of caspases. Notably, it induces cytochrome c release from mitochondria, activating caspase-9 and downstream effector caspases .

- Inhibition of Signal Pathways : The compound has been reported to suppress the STAT3 signaling pathway, which is often activated in various cancers and associated with poor prognosis. By inhibiting this pathway, the compound may reduce tumor growth and promote apoptosis .

- Antioxidant Properties : Quinazolinones have been studied for their antioxidant capabilities. The presence of hydroxyl groups enhances their ability to scavenge free radicals, contributing to their overall protective effects against oxidative stress in cells .

Comparative Studies

Comparative studies with other quinazolinone derivatives reveal that 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione exhibits superior activity against certain cancer types compared to structurally similar compounds. For instance:

| Compound Name | IC50 (AGS) | IC50 (A549) | Mechanism of Action |

|---|---|---|---|

| 6-Hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione | 45 µM | 50 µM | Apoptosis induction via caspase activation |

| Actinoquinazolinone | 70 µM | 80 µM | EMT inhibition |

| 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | 90 µM | Not effective | Limited apoptosis induction |

These findings suggest that structural modifications in quinazolinones can significantly influence their biological activities.

Comparison with Similar Compounds

Substituent Effects on Antibacterial Activity

Quinazolindione derivatives with varying substituents exhibit distinct antibacterial profiles. For example:

Key Findings :

- Compound 6 (MIC = 10 µg/mL) outperformed other derivatives in antibacterial activity, likely due to optimized substituent positioning and binding affinity for Vibrio cholerae OmpU residues .

- Methoxy groups (e.g., in 6,7-dimethoxy analogs) improve membrane penetration but may reduce target specificity compared to hydroxylated derivatives .

Antitumor Activity of Quinazolindione Derivatives

Key Findings :

Structural and Tautomeric Considerations

- Hydrazone vs. Azo Tautomers: Derivatives like 3-arylhydrazono-4-phenyl-[1,2,4]-triazepino[2,3-a]quinazoline-2,7(1H)-diones predominantly exist in hydrazone forms, enhancing stability and antimicrobial activity .

- Planarity : The bicyclic quinazoline core in the target compound is nearly planar (mean deviation: 0.019 Å), favoring intercalation with biological targets like DNA or enzymes .

ADMET and Drug-Likeness

Screened quinazolindione derivatives () showed acceptable ADMET properties, with Compound 2 and 6 exhibiting optimal drug-likeness scores. Key parameters include:

- Lipinski’s Rule Compliance : All derivatives met criteria (MW < 500, logP < 5).

- Toxicity: No hepatotoxic or mutagenic risks were predicted .

Q & A

Q. What are the common synthetic routes for 6-hydroxy-7-methoxyquinazolindione?

The compound is typically synthesized via nitration of quinazolindione precursors. A modified Lange and Sheible method involves reacting 2-aminobenzamide derivatives under controlled nitration conditions (H₂SO₄/HNO₃ at 0°C), yielding ~82% product after purification by column chromatography . Key steps include maintaining low temperatures to prevent over-nitration and optimizing stoichiometry for regioselectivity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Assignments via 1D and 2D experiments (e.g., COSY, HMBC) to resolve aromatic proton environments and substituent effects .

- X-ray crystallography : Determines hydrogen-bonding networks (e.g., N–H···O interactions with H···O distances of 1.89 Å) and planar molecular geometry .

- IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and hydroxyl/methoxy vibrations .

Q. What intermolecular interactions dominate its crystal packing?

Centrosymmetric N–H···O hydrogen bonds (graph-set motif R₂²(8)) form layered networks, with no observed π-π stacking. These interactions influence solubility and thermal stability .

Advanced Research Questions

Q. How can conflicting crystallographic data on intermolecular interactions be resolved?

Discrepancies (e.g., absence of π-π stacking vs. other studies) require:

- SHELX refinement : Validate hydrogen-bond metrics (distance/angle tolerances) and compare with databases (e.g., Cambridge Structural Database) .

- Temperature-dependent crystallography : Assess thermal motion effects on packing motifs .

Q. What experimental strategies optimize synthetic yield while minimizing byproducts?

- Reaction monitoring : Use in-situ FTIR or LC-MS to track nitro intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency .

- Catalyst screening : Lewis acids (e.g., FeCl₃) may improve regioselectivity in methoxy group positioning .

Q. How do computational methods complement experimental data for structural analysis?

- DFT calculations : Predict NMR chemical shifts (e.g., methoxy vs. hydroxyl substituent effects) and compare with experimental assignments .

- Molecular dynamics : Simulate hydrogen-bond stability under varying pH/temperature conditions .

Q. What methodologies address contradictions in biological activity reports?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assay antimicrobial/anticancer activity .

- Docking simulations : Identify binding affinities with target enzymes (e.g., thymidylate synthase) to rationalize activity variations .

Q. How can thermal stability be systematically evaluated?

- TGA/DSC : Measure decomposition onset temperatures (e.g., ~260°C) and identify phase transitions .

- Crystallographic thermal analysis : Compare unit-cell parameters at elevated temperatures to detect structural rearrangements .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.